molecular formula C22H22N2O2S2 B2699648 2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 922974-27-4

2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2699648
CAS RN: 922974-27-4
M. Wt: 410.55
InChI Key: NEBYQDXQEKVWDQ-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality 2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study on novel thiazoline-tetralin derivatives, including compounds with structures similar to the one of interest, demonstrated significant anticancer potency. These compounds were evaluated against human breast adenocarcinoma, lung carcinoma, and embryoblast cell lines, showing high antitumor efficiency, especially against the MCF-7 cell line. The compound bearing the 4-methoxyphenyl moiety exhibited notable DNA synthesis inhibition and apoptotic cell percentages, suggesting its potential as an anticancer agent (Turan-Zitouni et al., 2018).

Antimicrobial Activity

Another research focus is the antimicrobial efficacy of thiazole derivatives. Novel thiazoles synthesized by incorporating pyrazole moiety showed significant anti-bacterial and anti-fungal activities, highlighting their potential as antimicrobial agents. Among the synthesized compounds, specific derivatives exhibited the highest anti-bacterial and anti-fungal activities, indicating the chemical modifications on the thiazole backbone can enhance antimicrobial properties (Saravanan et al., 2010).

COX Inhibition for Anti-inflammatory Applications

Research into 5,6-diaryl-1,2,4-triazine derivatives, which share a similar pharmacophore with the compound of interest, revealed that certain compounds exhibit strong inhibitory activity on the COX-2 enzyme. This suggests their potential use as anti-inflammatory agents. One compound, in particular, demonstrated higher selectivity towards COX-2 inhibition, indicating its promise for therapeutic applications in inflammation-related conditions (Ertas et al., 2022).

Antiviral Activity

A study on amino acid derivatives synthesized from naphthalene-derived glycine showed inhibitory activity against HIV-1 and HIV-2, suggesting the potential of these derivatives, including those structurally related to the compound , as antiviral agents. One derivative in particular was identified as a potent inhibitor of HIV-1 replication, offering a new lead for antiviral drug development (Hamad et al., 2010).

Optoelectronic Applications

In the field of materials science, thiazole-based polythiophenes, which are related to the compound of interest due to the presence of thiazole units, have been synthesized and investigated for their optoelectronic properties. These studies have demonstrated the potential of such compounds in applications such as light-emitting diodes and solar cells, highlighting the versatility of thiazole derivatives in both biological and material science applications (Camurlu & Guven, 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-26-18-8-10-19(11-9-18)27-14-21(25)24-22-23-20(13-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h6-13H,2-5,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYQDXQEKVWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

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